![molecular formula C7H7Cl B143778 1-Chloro-3-ethynylbicyclo[1.1.1]pentane CAS No. 128010-98-0](/img/structure/B143778.png)
1-Chloro-3-ethynylbicyclo[1.1.1]pentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-3-ethynylbicyclo[1.1.1]pentane, also known as TMS-ethynyl-Cp*Cl, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is a member of the bicyclo[1.1.1]pentane family, which is known for its high strain energy and reactivity. In 1.1]pentane.
Mécanisme D'action
The mechanism of action of 1-Chloro-3-ethynylbicyclo[1.1.1]pentane is not well understood. However, it is believed that the high strain energy of the bicyclo[1.1.1]pentane ring system makes it highly reactive towards other molecules. This reactivity can be harnessed for various applications in organic synthesis.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of 1-Chloro-3-ethynylbicyclo[1.1.1]pentane. However, it is believed that this compound is not biologically active and does not interact with biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-Chloro-3-ethynylbicyclo[1.1.1]pentane is its high reactivity, which makes it a valuable building block for the synthesis of complex organic molecules. However, the high reactivity of this compound also makes it difficult to handle and store. Additionally, the limited research on the biochemical and physiological effects of this compound makes it difficult to use in biological applications.
Orientations Futures
There are several future directions for the research on 1-Chloro-3-ethynylbicyclo[1.1.1]pentane. One direction is to explore its potential applications in materials science. The high strain energy of the bicyclo[1.1.1]pentane ring system makes it a promising candidate for the development of high-performance materials. Another direction is to study the reactivity of this compound towards various molecules and explore its potential applications in organic synthesis. Finally, further research is needed to understand the biochemical and physiological effects of this compound and its potential applications in biological systems.
Conclusion:
In conclusion, 1-Chloro-3-ethynylbicyclo[1.1.1]pentane is a highly reactive and promising compound that has potential applications in various fields of science. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to explore the full potential of this compound and its applications in various fields of science.
Méthodes De Synthèse
The synthesis of 1-Chloro-3-ethynylbicyclo[1.1.1]pentane involves the reaction of 1,5-cyclooctadiene with trimethylsilylacetylene in the presence of a catalytic amount of a transition metal complex. The reaction proceeds via a cycloaddition reaction, which results in the formation of the bicyclo[1.1.1]pentane ring system. The resulting compound is then chlorinated using thionyl chloride to yield 1-Chloro-3-ethynylbicyclo[1.1.1]pentane.
Applications De Recherche Scientifique
1-Chloro-3-ethynylbicyclo[1.1.1]pentane has been studied extensively for its potential applications in various fields of science. One of the most promising applications of this compound is in the field of organic synthesis. Due to its high reactivity and strain energy, 1-Chloro-3-ethynylbicyclo[1.1.1]pentane can be used as a powerful building block for the synthesis of complex organic molecules.
Propriétés
Numéro CAS |
128010-98-0 |
|---|---|
Nom du produit |
1-Chloro-3-ethynylbicyclo[1.1.1]pentane |
Formule moléculaire |
C7H7Cl |
Poids moléculaire |
126.58 g/mol |
Nom IUPAC |
1-chloro-3-ethynylbicyclo[1.1.1]pentane |
InChI |
InChI=1S/C7H7Cl/c1-2-6-3-7(8,4-6)5-6/h1H,3-5H2 |
Clé InChI |
XGYSZJSCMIPMLV-UHFFFAOYSA-N |
SMILES |
C#CC12CC(C1)(C2)Cl |
SMILES canonique |
C#CC12CC(C1)(C2)Cl |
Synonymes |
Bicyclo[1.1.1]pentane, 1-chloro-3-ethynyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



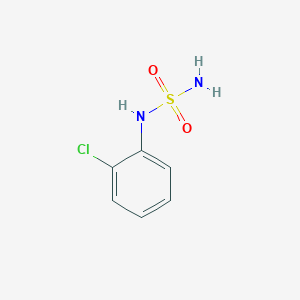
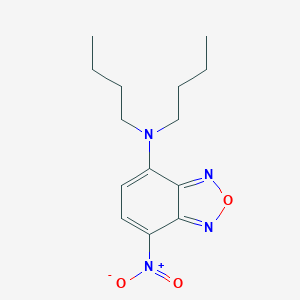
![[(2R,3S,5R)-5-(1-hydroxy-6-iminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B143701.png)
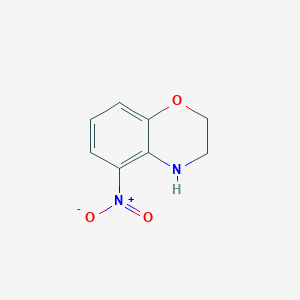
![[(2S,3Z)-2-hydroxy-3-(5-oxofuran-2-ylidene)propyl] benzoate](/img/structure/B143708.png)
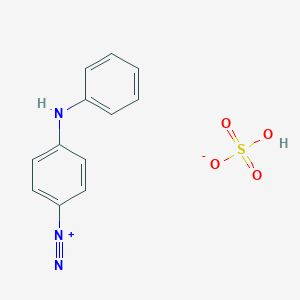
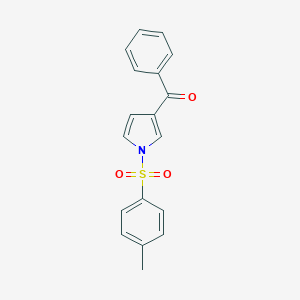
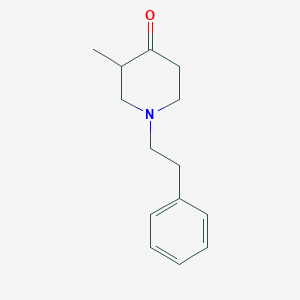
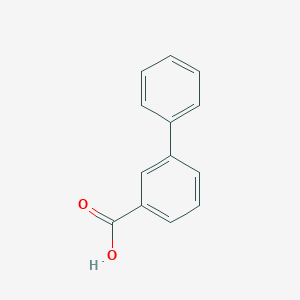
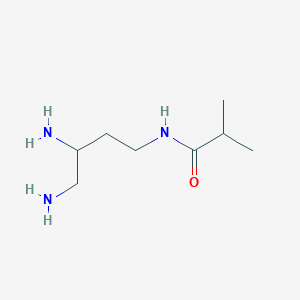
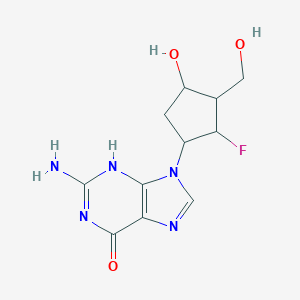
![2-[(5,7-dichloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]propanoic acid](/img/structure/B143720.png)
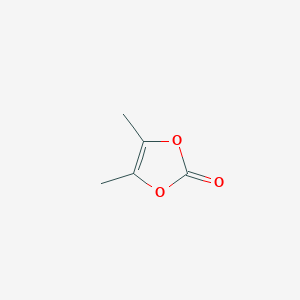
![1H-Pyrrolo[2,3-b]pyridine-2,3-dione, 3-oxime](/img/structure/B143728.png)